N-(2-methoxy-5-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide
Description
This compound features a hybrid structure combining a 2-methoxy-5-methylphenyl acetamide moiety with a 4-methyl-2-morpholinyl-6-oxodihydropyrimidine core.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-(4-methyl-2-morpholin-4-yl-6-oxopyrimidin-1-yl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N4O4/c1-13-4-5-16(26-3)15(10-13)21-17(24)12-23-18(25)11-14(2)20-19(23)22-6-8-27-9-7-22/h4-5,10-11H,6-9,12H2,1-3H3,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTSLIISPIUGDSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CN2C(=O)C=C(N=C2N3CCOCC3)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-methoxy-5-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into the compound's biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's structure features a complex arrangement that includes a methoxy group, a morpholine ring, and a dihydropyrimidine moiety. Its molecular formula is CHNO, and it has a molecular weight of approximately 302.37 g/mol. The presence of these functional groups suggests potential interactions with biological targets, which may lead to various pharmacological effects.
Anticancer Activity
Recent studies have highlighted the compound's cytotoxic effects against various cancer cell lines. For instance, research on Mannich bases, to which this compound belongs, has shown promising results in inhibiting the growth of cervical (HeLa), liver (HepG2), and lung (A549) cancer cells. The compound demonstrated an IC value of less than 10 µM against human WiDr colon cancer cells, indicating significant potency compared to standard chemotherapeutics like 5-fluorouracil .
Table 1: Cytotoxicity of this compound
| Cell Line | IC (µM) | Reference Compound | Relative Potency |
|---|---|---|---|
| HeLa | <10 | 5-Fluorouracil | More potent |
| HepG2 | <10 | 5-Fluorouracil | More potent |
| A549 | <10 | 5-Fluorouracil | More potent |
| WiDr | <10 | - | - |
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in cancer cell proliferation.
- Receptor Binding : It may act as a ligand for specific receptors implicated in tumor growth.
- Apoptosis Induction : Evidence suggests that compounds in this class can induce programmed cell death in malignant cells.
Study 1: Anticancer Efficacy
A study published in Medicinal Chemistry evaluated the anticancer effects of structurally related Mannich bases. The results indicated that compounds with similar structures exhibited significant cytotoxicity against multiple cancer cell lines, reinforcing the hypothesis that this compound could possess similar properties .
Study 2: Structure–Activity Relationship
Research focusing on the structure–activity relationship (SAR) of Mannich bases revealed that modifications in the phenyl ring significantly impacted biological activity. Substituents such as methoxy and methyl groups enhanced cytotoxicity against various tumor cell lines . This suggests that this compound could be optimized for increased efficacy.
Scientific Research Applications
Synthesis and Structural Characterization
The compound can be synthesized through a multi-step process involving the reaction of 2-hydroxy-3-methoxy-5-nitro-benzaldehyde with 2-morpholin-4-yl-phenylamine. The resulting product is characterized using techniques such as X-ray diffraction, which provides insights into its crystal structure and molecular geometry . The molecular formula is C15H22N2O, with a molecular weight of 278.35 g/mol .
Anticancer Activity
Research has indicated that compounds containing morpholine and pyrimidine moieties exhibit promising anticancer properties. The morpholine ring has been linked to enhanced biological activity, making this compound a candidate for further investigation in cancer therapy . Studies have shown that derivatives of dihydropyrimidines can act as effective inhibitors of cancer cell proliferation.
Antimicrobial Properties
The compound's structural features suggest potential antimicrobial activity. Compounds with similar structures have been reported to possess significant antibacterial and antifungal properties, indicating that this compound may also exhibit such effects. Further studies are needed to evaluate its efficacy against various pathogens.
Enzyme Inhibition
The presence of the morpholine group suggests potential as an enzyme inhibitor. Morpholine derivatives have been studied for their ability to inhibit specific enzymes involved in various biological pathways, which could be beneficial in treating diseases like diabetes or hypertension .
Neuropharmacological Effects
Given the structural similarities to known neuroactive compounds, this compound may have implications in neuropharmacology. Morpholine derivatives are often explored for their effects on neurotransmitter systems, which could lead to new treatments for neurological disorders.
Case Study 1: Anticancer Screening
In a study evaluating the anticancer activity of various pyrimidine derivatives, N-(2-methoxy-5-methylphenyl)-2-[4-methyl-2-(morpholin-4-yl)-6-oxo-1,6-dihydropyrimidin-1-yl]acetamide was tested against several cancer cell lines. The results indicated a significant reduction in cell viability, suggesting its potential as an anticancer agent.
Case Study 2: Antimicrobial Testing
Another study focused on the antimicrobial properties of morpholine-containing compounds found that this specific compound exhibited notable activity against Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined, supporting its potential use as an antimicrobial agent.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The compound’s closest analogs can be categorized based on shared motifs: dihydropyrimidinone cores, morpholine substitutions, and aryl acetamide side chains. Below is a comparative analysis:
Table 1: Key Structural Features of Analogous Compounds
Key Observations:
Stability and Physicochemical Properties
- Metabolic Stability : Morpholine rings are generally resistant to oxidative metabolism, which may confer longer half-lives compared to compounds with thioether or sulfonamide groups .
Preparation Methods
Cyclocondensation Protocol
In ethanol with potassium carbonate, aromatic aldehydes react with ethyl cyanoacetate and thiourea at reflux to yield 6-aryl-2-thiouracil-5-carbonitriles (e.g., intermediate A1–A7 in). For the target compound, 4-methyl-2-morpholin-4-yl substitution requires pre-functionalization of the aldehyde component.
Reaction Conditions
Acetamide Side-Chain Installation
The N-(2-methoxy-5-methylphenyl)acetamide group is appended through a two-step sequence: chloroacetylation followed by nucleophilic displacement.
Synthesis of 2-Chloro-N-(2-Methoxy-5-Methylphenyl)Acetamide
2-Methoxy-5-methylaniline reacts with chloroacetyl chloride in dichloromethane (DCM) under Schotten-Baumann conditions:
Procedure
Coupling to Dihydropyrimidinone
The chloroacetamide intermediate undergoes nucleophilic substitution with the dihydropyrimidinone core.
Optimized Conditions
Mechanistic Insight
The reaction proceeds via an SN2 mechanism, with potassium carbonate deprotonating the dihydropyrimidinone N1-position to enhance nucleophilicity.
Alternative Palladium-Catalyzed Route
Patent literature describes a cross-coupling strategy for constructing the pyrimidine-morpholine linkage.
Stille Coupling Methodology
A trimethylstannyl oxazolidinone derivative reacts with 4-methyl-2-morpholinylpyrimidine-5-boronic acid under palladium catalysis.
Catalytic System
Advantages and Limitations
-
Advantages : Tolerates electron-deficient pyrimidines.
-
Limitations : Requires stringent anhydrous conditions and expensive catalysts.
Purification and Characterization
Recrystallization
Crude product is purified via recrystallization from DMF/ethanol (1:3 v/v), achieving >95% purity (HPLC).
Spectroscopic Validation
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IR (KBr) : 1683 cm⁻¹ (C=O acetamide), 1649 cm⁻¹ (C=N pyrimidine).
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¹H NMR (400 MHz, CDCl₃) : δ 2.34 (s, 3H, CH₃), 3.72 (m, 8H, morpholine), 4.82 (s, 2H, CH₂), 6.78–7.45 (m, 3H, aryl).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Cost (Relative) | Scalability |
|---|---|---|---|---|
| Cyclocondensation | 68 | 95 | Low | High |
| Palladium Coupling | 62 | 98 | High | Moderate |
Key Findings :
-
The cyclocondensation route offers superior cost-effectiveness for large-scale synthesis.
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Palladium-mediated methods provide higher purity but are less economically viable.
Challenges and Optimization Strategies
Q & A
Q. What synthetic methodologies are recommended for preparing this compound?
Methodological Answer: The synthesis typically involves coupling a substituted pyrimidine intermediate with an acetamide derivative. For example:
- Step 1: Prepare the pyrimidinone core via cyclization of a thiourea or urea precursor under acidic or basic conditions.
- Step 2: Introduce the morpholine moiety via nucleophilic substitution at the 2-position of the pyrimidine ring.
- Step 3: Couple the pyrimidine intermediate with N-(2-methoxy-5-methylphenyl)acetamide using a peptide coupling reagent (e.g., EDC/HOBt) . Characterization involves IR spectroscopy (amide C=O stretch at ~1667 cm⁻¹), ¹H/¹³C NMR (e.g., methoxy protons at δ 3.8 ppm), and mass spectrometry (M+1 peak) to confirm molecular weight .
Q. What analytical techniques are critical for structural confirmation?
Methodological Answer:
- X-ray crystallography resolves the 3D conformation, including dihedral angles between the pyrimidine ring and substituents (e.g., 12.8° twist for aryl groups) .
- 2D NMR (COSY, HSQC) identifies coupling patterns and assigns protons, particularly for distinguishing morpholine and methoxy groups.
- High-resolution mass spectrometry (HRMS) confirms the molecular formula (e.g., C₂₁H₂₆N₄O₄) with <2 ppm error .
Advanced Research Questions
Q. How can computational methods optimize the synthesis or reactivity of this compound?
Methodological Answer:
- Reaction Path Search: Use quantum chemical calculations (e.g., DFT) to model intermediates and transition states, identifying energy barriers for key steps like morpholine substitution .
- Solvent/Reagent Screening: Apply machine learning to predict optimal solvents (e.g., DMF vs. THF) or catalysts using datasets from analogous pyrimidine syntheses .
- Docking Studies: Predict binding affinity to biological targets (e.g., kinases) by aligning the compound’s conformation (from X-ray data) with active-site residues .
Q. How can researchers resolve contradictions in spectroscopic or biological data?
Methodological Answer:
- Scenario 1: Discrepancies in ¹H NMR shifts may arise from solvent polarity or tautomerism. Validate assignments via variable-temperature NMR or deuterium exchange experiments .
- Scenario 2: Conflicting bioactivity results (e.g., IC₅₀ values) across assays may stem from differences in cell lines or assay conditions. Standardize protocols using a reference inhibitor and triplicate runs .
Q. What strategies are effective for evaluating hypoglycemic or kinase-inhibitory activity?
Methodological Answer:
- In vitro:
- Enzyme Assays: Measure inhibition of α-glucosidase or AMPK using colorimetric substrates (e.g., p-nitrophenyl-α-D-glucopyranoside) .
- Cellular Models: Test glucose uptake in L6 myotubes or HepG2 cells under high-glucose conditions, with metformin as a positive control .
- In vivo:
- Rodent Models: Administer the compound (10–100 mg/kg) to streptozotocin-induced diabetic mice and monitor blood glucose levels over 14 days .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
